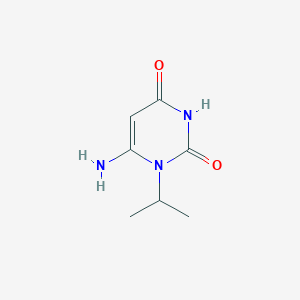![molecular formula C24H24N4O4 B048299 2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile CAS No. 119623-75-5](/img/structure/B48299.png)
2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyrido[3,2-g]quinoline family, which is known for its diverse biological activities. In
作用機序
The mechanism of action of 2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting this pathway, this compound induces apoptosis in cancer cells and reduces oxidative stress and inflammation in neurodegenerative diseases.
生化学的および生理学的効果
The biochemical and physiological effects of 2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile include the induction of apoptosis in cancer cells, reduction of oxidative stress, and inflammation in neurodegenerative diseases. Additionally, this compound has also been found to have anti-angiogenic and anti-metastatic effects in cancer cells.
実験室実験の利点と制限
One of the advantages of using 2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for cancer research. Additionally, this compound has also shown neuroprotective effects, which could be useful in the study of neurodegenerative diseases. However, one of the limitations of using this compound is its complex synthesis method, which could make it difficult to produce in large quantities.
将来の方向性
There are several future directions for the study of 2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile. One direction could be the study of its potential applications in other diseases, such as cardiovascular diseases and autoimmune diseases. Additionally, further research could be conducted to optimize the synthesis method of this compound and improve its yield. Finally, the development of analogs of this compound could also be explored to improve its potency and selectivity.
合成法
The synthesis of 2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile involves several steps. The starting material is 2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinoline, which is reacted with acetonitrile and cyanomethyl triphenylphosphonium bromide in the presence of a base. The resulting product is then purified through column chromatography to yield 2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile in high purity.
科学的研究の応用
2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile has been studied for its potential applications in various scientific research fields. One of the most promising applications is in cancer research, where this compound has shown potent anti-tumor activity in vitro and in vivo. It has been found to induce apoptosis in cancer cells by inhibiting the activity of the PI3K/Akt/mTOR signaling pathway. Additionally, this compound has also been studied for its potential applications in neurodegenerative diseases, where it has shown neuroprotective effects by reducing oxidative stress and inflammation.
特性
CAS番号 |
119623-75-5 |
|---|---|
製品名 |
2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile |
分子式 |
C24H24N4O4 |
分子量 |
432.5 g/mol |
IUPAC名 |
2-[3-(cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile |
InChI |
InChI=1S/C24H24N4O4/c1-5-7-13-15(9-11-25)23(31-3)27-19-17(13)21(29)18-14(8-6-2)16(10-12-26)24(32-4)28-20(18)22(19)30/h5-10H2,1-4H3 |
InChIキー |
DRHUSLALXZNCDU-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=NC2=C1C(=O)C3=C(C2=O)N=C(C(=C3CCC)CC#N)OC)OC)CC#N |
正規SMILES |
CCCC1=C(C(=NC2=C1C(=O)C3=C(C2=O)N=C(C(=C3CCC)CC#N)OC)OC)CC#N |
同義語 |
5,10-Dihydro-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-diacetonitrile |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



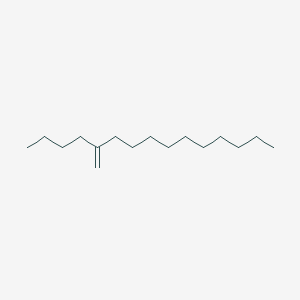
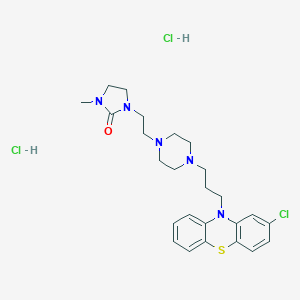
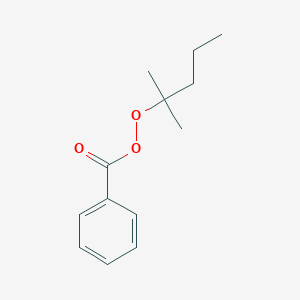
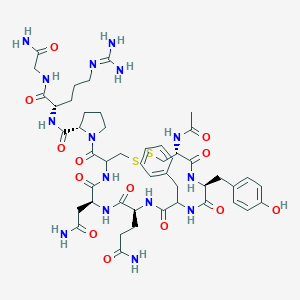
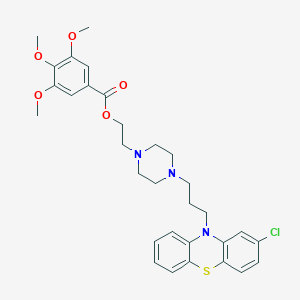
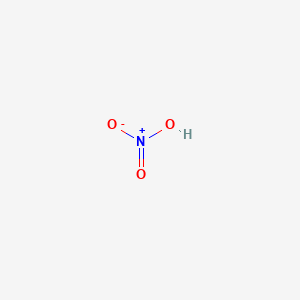
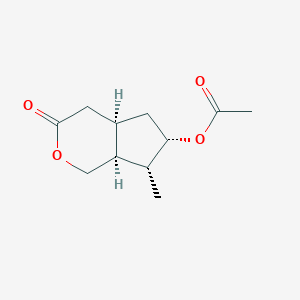
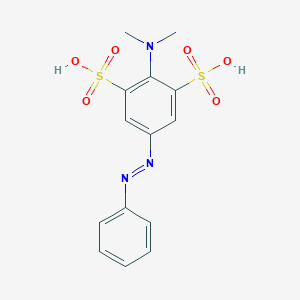
![2-amino-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B48238.png)
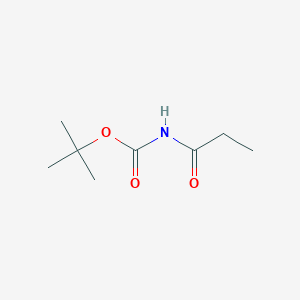
![4-Amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide](/img/structure/B48241.png)
![5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione](/img/structure/B48243.png)
![1-Azabicyclo[3.2.1]octane-5-carboxamide](/img/structure/B48244.png)
